molecular formula C17H14Cl2N2O2 B11502439 N-[4-(cyanomethyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide

N-[4-(cyanomethyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide

Cat. No.: B11502439
M. Wt: 349.2 g/mol
InChI Key: CAAPHPPWTOJOHS-UHFFFAOYSA-N
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Description

N-[4-(cyanomethyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound features a phenyl ring substituted with a cyanomethyl group and a dichlorophenoxy group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(cyanomethyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide typically involves the reaction of 4-(cyanomethyl)aniline with 2,4-dichlorophenoxypropanoic acid. The reaction is carried out under controlled conditions, often using a coupling agent such as dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined in precise stoichiometric ratios. The use of automated systems for temperature and pH control ensures consistent product quality. Purification steps, such as recrystallization or chromatography, are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(cyanomethyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide undergoes various chemical reactions, including:

    Oxidation: The cyanomethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The dichlorophenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenoxy derivatives.

Scientific Research Applications

N-[4-(cyanomethyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-[4-(cyanomethyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to a cascade of biochemical events. For example, it may inhibit an enzyme involved in inflammation, thereby reducing inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(cyanomethyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its dichlorophenoxy group, in particular, provides a versatile site for further chemical modifications, making it a valuable compound for various applications.

Properties

Molecular Formula

C17H14Cl2N2O2

Molecular Weight

349.2 g/mol

IUPAC Name

N-[4-(cyanomethyl)phenyl]-2-(2,4-dichlorophenoxy)propanamide

InChI

InChI=1S/C17H14Cl2N2O2/c1-11(23-16-7-4-13(18)10-15(16)19)17(22)21-14-5-2-12(3-6-14)8-9-20/h2-7,10-11H,8H2,1H3,(H,21,22)

InChI Key

CAAPHPPWTOJOHS-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1=CC=C(C=C1)CC#N)OC2=C(C=C(C=C2)Cl)Cl

Origin of Product

United States

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